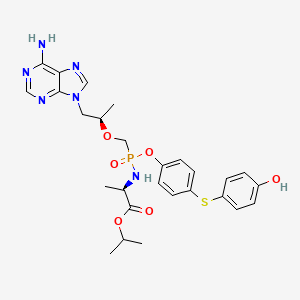![molecular formula C15H15N3 B14897859 n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)
n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline is a compound that features a benzimidazole ring fused with an aniline moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ring. This is followed by the alkylation of the benzimidazole with an appropriate alkyl halide to introduce the ethyl group. Finally, the aniline moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of a nitro group can yield an amine.
Applications De Recherche Scientifique
N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the aniline moiety can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzimidazole: Known for its antiviral and anticancer properties.
4-(1H-Benzo[d]imidazol-2-yl)aniline: Studied for its antimicrobial and anti-inflammatory activities.
N-(1H-Benzo[d]imidazol-2-yl)aniline: Investigated for its potential as an enzyme inhibitor.
Uniqueness
N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its combination of a benzimidazole ring and an aniline moiety provides a versatile scaffold for the development of new therapeutic agents and research tools.
Propriétés
Formule moléculaire |
C15H15N3 |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
N-[2-(benzimidazol-1-yl)ethyl]aniline |
InChI |
InChI=1S/C15H15N3/c1-2-6-13(7-3-1)16-10-11-18-12-17-14-8-4-5-9-15(14)18/h1-9,12,16H,10-11H2 |
Clé InChI |
CLHVTPNGJOJKMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCCN2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



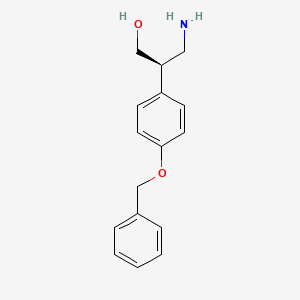
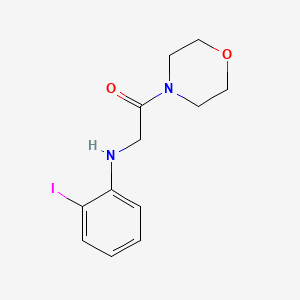
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)
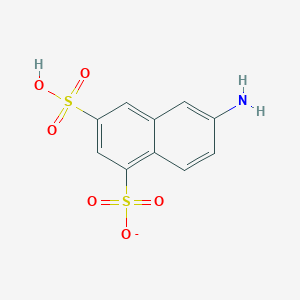


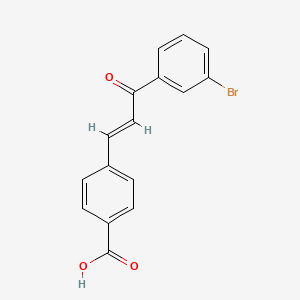
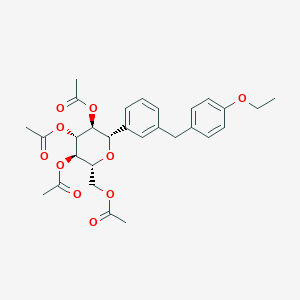
![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)

![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)
